(S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.
Enzymatic Resolution: Employing enzymes for the chiral resolution step to enhance selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(5-Chloro-2-methylphenyl)ethan-1-amine: The non-chiral version without the hydrochloride salt.
5-Chloro-2-methylbenzylamine: A structurally related compound with a different substitution pattern.
Uniqueness
(S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other related compounds. This stereochemistry can influence the compound’s binding affinity to receptors or enzymes, leading to distinct pharmacological effects.
Properties
IUPAC Name |
(1S)-1-(5-chloro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(10)5-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJLDCHQSNCOQY-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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